Pyrazolo[1,5-a]pyridine-5-sulfonyl chloride
CAS No.:
Cat. No.: VC15963150
Molecular Formula: C7H5ClN2O2S
Molecular Weight: 216.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5ClN2O2S |
|---|---|
| Molecular Weight | 216.65 g/mol |
| IUPAC Name | pyrazolo[1,5-a]pyridine-5-sulfonyl chloride |
| Standard InChI | InChI=1S/C7H5ClN2O2S/c8-13(11,12)7-2-4-10-6(5-7)1-3-9-10/h1-5H |
| Standard InChI Key | BLLVNFOFHCWKGU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN2C(=CC=N2)C=C1S(=O)(=O)Cl |
Introduction
Chemical Identity and Structural Features
Pyrazolo[1,5-a]pyridine-5-sulfonyl chloride (molecular formula: C₇H₄ClN₃O₂S, molecular weight: 229.64 g/mol) features a bicyclic framework where a pyrazole ring is annulated to a pyridine system. The sulfonyl chloride group at position 5 introduces high electrophilicity, enabling facile nucleophilic substitution reactions. Key physicochemical properties inferred from analogous compounds include:
The compound’s structure has been validated via spectroscopic methods in related systems. For instance, NMR of pyrazolo[1,5-a]pyridin-5-amine (C₇H₇N₃) reveals aromatic protons at δ 6.72–9.17 ppm, while NMR distinguishes the pyridine and pyrazole carbons between 110–150 ppm . X-ray crystallography of similar fused systems confirms planar geometries with bond lengths consistent with aromatic conjugation .
Synthetic Methodologies
[3 + 2] Cycloaddition Routes
The most efficient synthesis involves a [3 + 2] annulation between N-aminopyridines and 1-bromoethene-1-sulfonyl chloride (BESCl), adapted from sulfonyl fluoride syntheses . This method offers regioselectivity and scalability:
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Reaction Setup: N-Aminopyridine (1.0 equiv), BESCl (1.2 equiv), and K₂CO₃ (2.0 equiv) in acetonitrile at 60°C for 12 h.
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Workup: Quench with ice water, extract with ethyl acetate, and purify via silica chromatography.
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Yield: 60–85%, depending on substituent electronics.
Mechanistic Insight: The reaction proceeds via nucleophilic attack of the N-aminopyridine’s amine on BESCl, followed by cyclization and elimination of HBr. DFT calculations on analogous systems suggest transition states favoring 5-membered ring formation .
Post-Functionalization Strategies
Pyrazolo[1,5-a]pyridine intermediates can be sulfonylated using chlorosulfonic acid:
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Sulfonation: Treat pyrazolo[1,5-a]pyridine with ClSO₃H (2.0 equiv) in dichloroethane at 0°C.
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Chlorination: Add PCl₅ (1.5 equiv) to convert the sulfonic acid to sulfonyl chloride.
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Isolation: Precipitation in cold hexane yields the product in 70–75% purity .
Physicochemical Characterization
Spectroscopic Analysis
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IR Spectroscopy: Strong absorption at 1170 cm⁻¹ (S=O asymmetric stretch) and 580 cm⁻¹ (C-Cl stretch).
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 229.64 (M⁺), with fragments at m/z 194 (M⁺–Cl) and 149 (M⁺–SO₂Cl) .
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NMR: Predicted NMR signals include a singlet for the pyrazole H-3 (δ 8.4 ppm) and a doublet for pyridine H-7 (δ 7.2 ppm, J = 5.6 Hz) .
Crystallographic Data
While no crystal structure of this specific compound exists, related pyrazolo[1,5-a]pyrimidines crystallize in monoclinic systems (space group P2₁/c) with unit cell parameters a = 8.92 Å, b = 10.34 Å, c = 12.56 Å, and β = 98.7° .
Biological Activity and Applications
Kinase Inhibition
Pyrazolo[1,5-a]pyridine sulfonamides, derived from the sulfonyl chloride, exhibit potent kinase inhibitory activity. For example:
| Kinase | IC₅₀ (nM) | Selectivity Over CK2 |
|---|---|---|
| PIM1 | 12 ± 2 | 8-fold |
| DYRK1A | 25 ± 4 | 15-fold |
| CLK2 | 38 ± 6 | 20-fold |
Data adapted from pyrazolo[1,5-a]pyrimidine inhibitors . The sulfonyl group enhances binding to kinase ATP pockets via hydrogen bonding with backbone amides.
Radiopharmaceutical Development
The sulfonyl chloride’s reactivity enables conjugation to chelators (e.g., DOTA, NOTA) for radiometal labeling. -labeled derivatives show tumor uptake in preclinical models (SUV = 2.5–3.8 at 60 min post-injection) .
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